2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile serves as a precursor for the synthesis of diverse complex molecules. Due to its reactivity, it can be incorporated into various organic structures. For instance, research has shown its utility in preparing 2-anilino-3,5,6-trifluoroisonicotinonitrile [].
The fluorinated nature and cyano group of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile make it suitable for the design of functional materials. Research explores its application in the development of Covalent Organic Frameworks (COFs). COFs are crystalline materials with potential applications in gas storage, catalysis, and sensors.
,3,5,6-Tetrafluoro-4-pyridinecarbonitrile exhibits interesting reactivity patterns, making it a useful reagent in chemical reactions. Research explores its application in reactions with:
This reaction yields fused furan derivatives, which are valuable heterocyclic compounds with diverse applications in medicinal chemistry and material science [].
Reaction with amidines leads to the formation of pyrimidinopyridine systems []. These heterocyclic structures possess unique properties and find applications in drug discovery and material development.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, also known as 4-cyanotetrafluoropyridine, is a fluorinated heterocyclic compound with the molecular formula and a molecular weight of 176.07 g/mol. This compound features a pyridine ring substituted with four fluorine atoms and one cyano group at the para position. Its unique structure imparts distinctive chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is known for its reactivity in various chemical transformations:
The biological activity of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile has been explored in several studies. It exhibits potential antimicrobial properties and has been investigated for its efficacy against various pathogens. Additionally, computational studies have indicated that this compound may interact with specific biological targets, suggesting its potential as a lead compound in drug development .
Several methods have been developed for synthesizing 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile:
The applications of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile are diverse:
Interaction studies involving 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile have focused on its binding affinity towards biological targets. Molecular docking analyses have been conducted to predict how this compound interacts with enzymes and receptors involved in disease pathways. Such studies provide insight into its potential therapeutic applications and guide further drug design efforts .
Several compounds share structural similarities with 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Difluoropyridine | C5H4F2N | Contains only two fluorine atoms; less reactive than tetrafluorinated variants. |
3-Fluoro-4-pyridinecarbonitrile | C6H4FN2 | Has a single fluorine atom; different reactivity profile due to position. |
Pentafluoropyridine | C5F5N | Fully fluorinated; highly reactive but lacks cyano functionality. |
2,3-Bis(trifluoromethyl)pyridine | C7H4F6N | Contains trifluoromethyl groups; significantly alters electronic properties. |
These compounds illustrate the unique characteristics of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile due to its specific substitution pattern and functional groups.
Irritant